![molecular formula C11H7ClN4O2 B2993946 5-(4-氯苯基)-3-羟基-1,5-二氢-6H-吡唑并[4,3-c]哒嗪-6-酮 CAS No. 338418-81-8](/img/structure/B2993946.png)

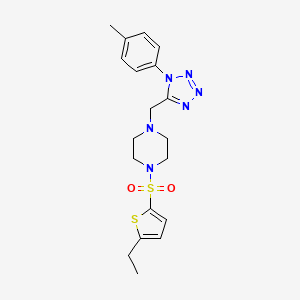

5-(4-氯苯基)-3-羟基-1,5-二氢-6H-吡唑并[4,3-c]哒嗪-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one” is a derivative of pyridazinone . Pyridazinones are heterocyclic chemical compounds that have been found to exhibit a wide range of pharmacological activities . They have been used in the development of many new promising drugs .

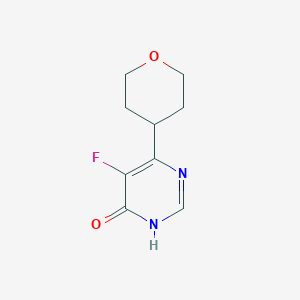

Synthesis Analysis

Pyridazinones have been synthesized through various methods. For instance, one method involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . Another approach involves the use of additional alcohol to the terminal carbon of the alkoxy side chain . The synthesis process can be optimized for maximum yield under specific conditions .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be studied using various spectroscopic methods . For instance, the structures of newly synthesized compounds were confirmed by elemental analyses and spectral data .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo various chemical reactions. For example, the intermediate product of the synthesis process can react with ammonium hydroxide at a specific temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives can be analyzed using various techniques. For instance, the crystal structure and molecular arrangement can be studied using software like Mercury .

科学研究应用

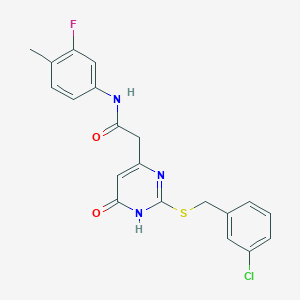

合成和抗菌活性

研究表明吡唑衍生物的合成及其对革兰氏阳性和革兰氏阴性细菌的抗菌活性的评估。例如,Bildirici、Şener 和 Tozlu (2007) 合成了 4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸的衍生物,使用管稀释法评估了它们的抗菌活性。磺酰胺衍生物因其对两种细菌类型的优异抗菌功效而备受关注 (Bildirici, Şener, & Tozlu, 2007).

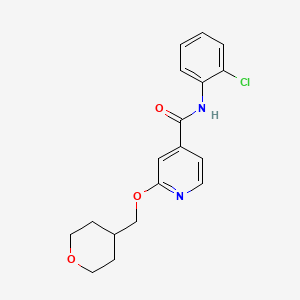

抗癌和抗菌剂

Katariya、Vennapu 和 Shah (2021) 研究了含有恶唑、吡唑啉和吡啶的新型生物活性杂环化合物,以了解其抗癌和抗菌活性。研究结果表明,当在国家癌症研究所 (NCI, 美国) 的 60 个癌细胞株系组中进行评估时,某些化合物表现出有希望的抗癌效力 (Katariya, Vennapu, & Shah, 2021).

分子对接研究

具有潜在抗癌和抗菌活性的化合物的合成和分子对接研究一直是研究的重点。例如,Flefel 等人。(2018) 着手合成新型吡啶和稠合吡啶衍生物,并对其进行分子对接筛选,以 GlcN-6-P 合酶为靶蛋白。这些配体表现出中等至良好的结合能,表明具有潜在的抗菌和抗氧化活性 (Flefel et al., 2018).

镇痛剂

Aggarwal、Kaushik、Kumar 和 Saini (2020) 进行了关于合成 5-氨基-3-芳基-1-(6'-氯哒嗪-3'-基)吡唑及其衍生物作为潜在镇痛剂的研究。他们对与靶蛋白 6COX 的对接相互作用和体内镇痛作用方式的研究强调了某些化合物与标准药物相比具有有希望的镇痛活性 (Aggarwal, Kaushik, Kumar, & Saini, 2020).

作用机制

Target of Action

The primary targets of this compound are VEGFR2/3, c-Kit, and PDGFRα . These are receptor tyrosine kinases that play crucial roles in cell signaling pathways, regulating processes such as cell growth, differentiation, and angiogenesis .

Mode of Action

The compound acts as a potent inhibitor of its targets . By binding to these receptors, it prevents their activation, thereby inhibiting the downstream signaling pathways they regulate . This can lead to a variety of effects, depending on the specific pathway and cell type involved.

Biochemical Pathways

The inhibition of VEGFR2/3, c-Kit, and PDGFRα affects multiple biochemical pathways. For instance, the inhibition of VEGFR2/3 can disrupt the VEGF signaling pathway, which is crucial for angiogenesis . Similarly, the inhibition of c-Kit can affect the SCF/c-Kit signaling pathway, which plays a role in cell survival and proliferation .

Result of Action

The inhibition of the compound’s targets can lead to a variety of cellular and molecular effects. For example, by inhibiting VEGFR2/3, the compound could potentially reduce angiogenesis , the formation of new blood vessels . This could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis .

安全和危害

While pyridazinones have been found to exhibit a wide range of pharmacological activities, they may also have potential side effects and hazards. For instance, some pyridazinone derivatives have been reported to show promising anticonvulsant activity, but they may also lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

属性

IUPAC Name |

5-(4-chlorophenyl)-1,2-dihydropyrazolo[4,3-c]pyridazine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4O2/c12-6-1-3-7(4-2-6)16-9(17)5-8-10(15-16)11(18)14-13-8/h1-5,13H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWNEDJLGPEOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C3C(=N2)C(=O)NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2993865.png)

![3-((4-bromophenyl)sulfonyl)-N-(2-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2993866.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)

![5-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2993869.png)

![5-Oxahexacyclo[5.4.1.0<2,6>.0<3,10>.0<4,8>.0<9,12>]dodecane](/img/structure/B2993870.png)

![N-[1-(1-Ethyl-2-oxopiperidin-3-yl)azetidin-3-yl]but-2-ynamide](/img/structure/B2993878.png)

![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2993884.png)